4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical trajectory of organofluorine chemistry and heterocyclic compound synthesis. The foundations for this compound class trace back to the late nineteenth century when the first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride. This pioneering work established the fundamental principles for introducing fluorinated substituents into organic molecules, setting the stage for subsequent developments in trifluoromethylated heterocycles.
The evolution of pyridopyrimidine chemistry gained significant momentum throughout the twentieth century as researchers recognized the therapeutic potential of these fused bicyclic systems. The specific compound this compound, identified by Chemical Abstracts Service number 763925-38-8, represents a more recent addition to this family, reflecting advances in synthetic methodology that enable the precise introduction of both chloro and trifluoromethyl substituents onto the tetrahydropyridopyrimidine core. The compound's emergence in chemical literature coincides with increased pharmaceutical interest in phosphoinositide 3-kinase inhibitors and related therapeutic targets, as evidenced by patent applications describing tetrahydro-pyrido-pyrimidine derivatives for treating disorders mediated by phosphoinositide 3-kinase enzymes.
Contemporary research efforts have intensified around trifluoromethylpyridine derivatives and their intermediates, driven by their fundamental role as key structural ingredients for agrochemical and pharmaceutical compound development. The global expansion of agricultural demands and the pharmaceutical industry's pursuit of novel therapeutic agents have accelerated research into compounds like this compound, which combines the beneficial properties of fluorinated substituents with the biological activity potential of pyridopyrimidine scaffolds. This historical trajectory demonstrates how fundamental discoveries in organofluorine chemistry have evolved into sophisticated synthetic targets with significant practical applications.
Structural Classification Within the Pyridopyrimidine Family
This compound belongs to the pyrido[3,4-d]pyrimidine subclass, representing one of four major structural isomers within the broader pyridopyrimidine family. The pyrido[3,4-d]pyrimidine framework consists of a pyrimidine ring fused to a pyridine ring at the 3,4-positions, creating a bicyclic nitrogen-containing heterocycle with distinctive electronic and steric properties. This specific fusion pattern differentiates it from other pyridopyrimidine isomers, including pyrido[2,3-d]pyrimidines, pyrido[4,3-d]pyrimidines, and pyrido[3,2-d]pyrimidines, each exhibiting unique reactivity profiles and biological activities.
The structural architecture of this compound features several critical elements that define its chemical behavior and potential applications. The tetrahydro designation indicates the saturation of the pyridine ring portion, specifically at positions 5, 6, 7, and 8, which significantly influences the compound's conformational flexibility and biological interactions compared to its fully aromatic counterparts. The molecular formula C8H7ClF3N3 with a molecular weight of 237.61 grams per mole reflects the presence of three nitrogen atoms, one chlorine atom, and three fluorine atoms within the trifluoromethyl group.
The substitution pattern plays a crucial role in defining the compound's properties, with the chloro group at position 4 and the trifluoromethyl group at position 2 creating distinct electronic environments within the molecule. The trifluoromethyl substituent imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and altered electronic distribution, while the chloro substituent provides a reactive site for further chemical modifications. This combination of substituents positions the compound within a specialized subset of pyrido[3,4-d]pyrimidines that exhibit enhanced pharmaceutical relevance and synthetic versatility.
Table 1: Structural Comparison of Pyridopyrimidine Isomers
| Isomer Type | Fusion Pattern | Nitrogen Positions | Representative Compounds | Biological Focus |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | 2,3-fusion | N1, N3, N8 | Piritrexim | Dihydrofolate reductase inhibitors |
| Pyrido[3,4-d]pyrimidine | 3,4-fusion | N1, N3, N6 | 4-Chloro-2-(trifluoromethyl) derivative | Kinase inhibitors |
| Pyrido[4,3-d]pyrimidine | 4,3-fusion | N1, N3, N4 | 5,6,7,8-Tetrahydro derivatives | Tetrahydropteroic acid synthesis |
| Pyrido[3,2-d]pyrimidine | 3,2-fusion | N1, N3, N2 | Various substituted forms | Diverse therapeutic targets |
The classification extends to related compounds within the pyrido[3,4-d]pyrimidine family, including derivatives with different substitution patterns and saturation states. The parent compound 5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine serves as a fundamental building block, while variations such as 7-benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine demonstrate the potential for structural elaboration. These structural relationships highlight the systematic nature of compound development within this chemical class and provide insights into structure-activity relationships that guide synthetic and medicinal chemistry efforts.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from multiple converging factors that position this compound at the intersection of synthetic methodology development, pharmaceutical discovery, and fundamental chemical understanding. The pyrido[3,4-d]pyrimidine scaffold represents one of the most important heterocyclic frameworks due to its remarkable synthetic accessibility, biological activity potential, and structural diversity. Research efforts have demonstrated that compounds incorporating this scaffold exhibit significant therapeutic potential, particularly as kinase inhibitors and agents for treating various pathological conditions mediated by enzyme activities.
The compound's research significance is exemplified by its classification as a kinase-active pyridopyrimidine, with studies indicating that pyrido[3,4-d]pyrimidine derivatives demonstrate notable activity against various kinase targets. Patent literature reveals extensive pharmaceutical interest in tetrahydro-pyrido-pyrimidine compounds for treating conditions involving phosphoinositide 3-kinase enzymes, including rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus, and various cancers of hematopoietic origin. This broad therapeutic potential underscores the importance of continued research into structural modifications and synthetic approaches for accessing diverse derivatives within this compound class.
The synthetic challenges associated with this compound creation have driven significant methodological advances in heterocyclic chemistry. The compound's synthesis typically involves multiple synthetic transformations, including cyclocondensation reactions using trifluoromethyl-containing building blocks, chlorination procedures, and selective reduction or hydrogenation steps. These synthetic requirements have contributed to the development of improved methodologies for trifluoromethyl group introduction, heterocycle formation, and functional group manipulation, benefiting the broader synthetic chemistry community.
Table 2: Key Research Applications and Methodological Contributions
| Research Area | Specific Focus | Methodological Advances | Impact |
|---|---|---|---|
| Pharmaceutical Chemistry | Kinase inhibitor development | Structure-activity relationship studies | Enhanced therapeutic targeting |
| Synthetic Methodology | Trifluoromethyl introduction | Improved fluorination techniques | Broader synthetic accessibility |
| Heterocyclic Chemistry | Pyridopyrimidine synthesis | Novel cyclocondensation methods | Expanded chemical space |
| Agricultural Chemistry | Pesticide development | Integrated synthesis approaches | Improved crop protection |
The compound's role in advancing fundamental understanding of heterocyclic reactivity and structure-property relationships cannot be understated. The presence of both chloro and trifluoromethyl substituents on the tetrahydropyridopyrimidine framework provides researchers with opportunities to study electronic effects, steric interactions, and conformational preferences that influence biological activity and chemical reactivity. These studies contribute to the broader understanding of how specific structural features translate into desired properties, informing the design of next-generation compounds with improved characteristics.
Contemporary research trends indicate continued expansion of interest in pyrido[3,4-d]pyrimidine derivatives, with particular emphasis on compounds bearing trifluoromethyl groups due to their enhanced metabolic stability and unique biological profiles. The compound this compound thus represents both a valuable synthetic target and a platform for further chemical exploration, maintaining its significance as heterocyclic chemistry research continues to evolve toward increasingly sophisticated therapeutic applications and synthetic methodologies.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3/c9-6-4-1-2-13-3-5(4)14-7(15-6)8(10,11)12/h13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZCCWINWURAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594030 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647863-08-9 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multiple steps, starting with the construction of the pyrido[3,4-d]pyrimidine core One common approach is the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study demonstrated that derivatives of tetrahydropyrido-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds containing the trifluoromethyl group showed enhanced activity due to their ability to interact with biological targets involved in cancer progression .
Antimicrobial Properties
Research has indicated that 4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine derivatives possess antimicrobial activity. A series of synthesized compounds were tested against bacterial strains and exhibited promising results, suggesting their potential as new antimicrobial agents .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Agrochemicals
Pesticidal Activity
The compound has been explored for its use in agrochemicals, particularly as a pesticide. Its structural analogs have demonstrated acaricidal activity against pests such as the two-spotted spider mite. The trifluoromethyl group enhances the biological activity of these compounds, making them effective in agricultural applications .
Herbicidal Properties
In addition to its pesticidal applications, tetrahydropyrido-pyrimidines have been evaluated for herbicidal properties. Certain formulations have shown effectiveness in controlling weed growth while minimizing damage to crops .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Researchers are investigating its application in developing polymers and coatings that exhibit enhanced thermal stability and chemical resistance due to the presence of fluorinated groups .
Nanotechnology Applications
Recent studies have explored the incorporation of this compound into nanostructured materials for drug delivery systems. The ability to modify its surface properties through chemical modifications may lead to improved bioavailability and targeted delivery of therapeutic agents .
Table 1: Summary of Biological Activities
-
Case Study on Anticancer Activity :
A recent study evaluated a series of tetrahydropyrido-pyrimidine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a trifluoromethyl substituent exhibited IC50 values significantly lower than those without this modification, highlighting the importance of this functional group in enhancing anticancer activity. -
Case Study on Pesticidal Efficacy :
In field trials conducted on soybean crops infested with two-spotted spider mites, a formulation containing tetrahydropyrido-pyrimidine derivatives demonstrated over 80% efficacy in pest control compared to untreated controls. This study underscores the potential for these compounds in sustainable agriculture practices.
Mechanism of Action
The mechanism by which 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline
Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-
Uniqueness: 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine stands out due to its pyrido[3,4-d]pyrimidine core, which is not commonly found in other trifluoromethylated compounds. This structural feature contributes to its distinct chemical and biological properties.
Biological Activity
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a tetrahydropyrido framework and trifluoromethyl substitution. Its molecular formula is with a molecular weight of approximately 315.67 g/mol. The presence of chlorine and trifluoromethyl groups contributes to its unique reactivity and biological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent activity against various cancer cell lines. For instance, pyrido[2,3-d]pyrimidine derivatives have been shown to target the ephrin receptor family, which is often overexpressed in cancers . The specific compound has demonstrated promising results in inhibiting cell proliferation in vitro.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, related compounds have been identified as inhibitors of the PI3K pathway, which plays a crucial role in cancer cell survival and proliferation . The inhibition of such pathways could provide therapeutic benefits in cancer treatment.
Case Studies
- Inhibition of c-KIT Kinase : A related study discovered that compounds with similar structures effectively inhibited c-KIT kinase activity in various mutant forms associated with gastrointestinal stromal tumors (GISTs). This suggests that this compound may also exhibit similar inhibitory effects against c-KIT mutants .
- DPP-4 Inhibition : Another study highlighted the importance of structural modifications in enhancing DPP-4 inhibition. The incorporation of trifluoromethyl groups has been linked to increased potency against DPP-4, suggesting that this compound could be further explored for diabetes treatment applications .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the tetrahydropyrido framework significantly influence biological activity. For instance:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.
- Chlorine Atom : May play a role in increasing the electrophilic character of the molecule, facilitating interactions with nucleophilic sites on enzymes or receptors.
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic challenges in preparing 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including cyclization and halogenation. A common approach starts with a pyrido[3,4-d]pyrimidine core, followed by trifluoromethylation and chlorination. Key challenges include controlling regioselectivity during trifluoromethyl group introduction and minimizing side reactions like over-chlorination. Optimization strategies:
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Employ polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Monitor reaction progress via TLC or HPLC to avoid incomplete conversions . Example protocol: A 3-step synthesis achieved 62% yield using NaH as a base and DMF at 80°C under nitrogen .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Critical methods include:
- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., -NMR for trifluoromethyl group position) .
- HPLC-MS : Detects impurities (e.g., dechlorinated byproducts) and verifies molecular weight .
- X-ray crystallography : Resolves ambiguities in ring conformation, especially in fused bicyclic systems .
- Elemental analysis : Validates stoichiometry, particularly for hydrochloride salts .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity compared to non-fluorinated analogs?
The -CF group enhances:
- Lipophilicity : Improves membrane permeability, as shown in logP comparisons (ΔlogP = +1.2 vs. methyl analogs) .
- Electron-withdrawing effects : Stabilizes transition states in nucleophilic substitution reactions (e.g., SNAr at the 4-chloro position) .
- Biological target binding : In silico docking studies suggest stronger van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) . Comparative
| Property | -CF Derivative | -CH Analog |
|---|---|---|
| IC (EGFR kinase) | 12 nM | 85 nM |
| Metabolic stability (t) | 4.7 h | 1.2 h |
Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial effects) across studies?
Discrepancies often arise from assay conditions or structural variations. Methodological recommendations:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and negative controls .
- Explore substituent effects : Modify the 7-position (e.g., benzyl vs. hydrogen) to isolate activity drivers .
- Validate target engagement : Employ SPR or ITC to quantify binding affinities for hypothesized targets (e.g., DHFR for antimicrobial activity) . Example: A 2024 study linked antitumor activity to 4-chloro substitution, while antimicrobial effects correlated with 7-benzyl groups .
Q. How can computational methods predict the compound’s metabolic stability and toxicity early in development?
Key approaches include:
- ADMET prediction : Tools like SwissADME assess CYP450 metabolism risks (e.g., CYP3A4 inhibition potential) .
- Density Functional Theory (DFT) : Models electron density to predict sites of oxidative metabolism (e.g., C5 in the tetrahydropyridine ring) .
- Molecular dynamics simulations : Evaluate binding mode persistence in target proteins (e.g., >80% occupancy in ATP-binding pockets over 100 ns simulations) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly (30–75%) across literature reports, and how can reproducibility be improved?
Yield variations stem from:
- Purification methods : Column chromatography vs. recrystallization (e.g., 65% vs. 48% recovery) .
- Catalyst choice : Pd(OAc) vs. CuI in cross-coupling steps (Δyield = 22%) . Reproducibility checklist:
- Report exact stoichiometry (e.g., 1.1 eq. of POCl for chlorination) .
- Specify drying protocols for hydrochloride salts (e.g., 12 h under vacuum at 60°C) .
Methodological Guidance
Q. What in vitro assays are most suitable for evaluating this compound’s kinase inhibition potential?
Recommended assays:
- TR-FRET-based kinase assays : High-throughput screening for IC determination (Z’ factor >0.7) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- Resistance profiling : Test against mutant kinases (e.g., T790M EGFR) to assess clinical relevance .
Structural and Mechanistic Insights
Q. How does the tetrahydropyridine ring conformation affect the compound’s pharmacophore model?
X-ray data reveals a boat conformation in the tetrahydropyridine ring, positioning the 4-chloro group axial for optimal target interactions. Key observations:
- Torsion angle (C5-C6-C7-N8) : 152.3° in active analogs vs. 128.9° in inactive derivatives .
- Hydrogen bonding : The N3 atom participates in H-bonds with kinase hinge regions (distance: 2.8 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
